N-(2-Phenylpropyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenylpropyl)thietan-3-amine: is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intermolecular Nucleophilic Thioetherification: This method involves the reaction of 1,3-dihaloalkanes with sodium sulfide to form thietanes.
Intramolecular Nucleophilic Substitution: This approach uses 3-mercaptoalkyl halides or sulfonates to produce thietanes.
Photochemical [2 + 2] Cycloadditions: Alkenes and thiocarbonyl compounds undergo photochemical reactions to form thietanes.
Industrial Production Methods: The industrial production of thietanes, including N-(2-Phenylpropyl)thietan-3-amine, often involves optimized versions of the above synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thietanes can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of thietanes can lead to the formation of thiols.
Substitution: Thietanes can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thietanes.
Scientific Research Applications
Chemistry: N-(2-Phenylpropyl)thietan-3-amine is used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds .
Biology and Medicine: Thietanes, including this compound, have shown potential in the development of antiviral and anticancer agents .
Industry: This compound is utilized in the production of pesticides and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(2-Phenylpropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thietane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Thietan-3-amine: A simpler thietane derivative with similar chemical properties.
Thietan-3-amine hydrochloride: A salt form of thietan-3-amine with enhanced stability.
Uniqueness: N-(2-Phenylpropyl)thietan-3-amine is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties compared to other thietane derivatives .
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(2-phenylpropyl)thietan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-10(7-13-12-8-14-9-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
InChI Key |
XBVSKIMKPRNIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CSC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.